4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
Overview
Description
“4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C12H12N2O2 . It has a molecular weight of 216.24 g/mol . The IUPAC name for this compound is 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid .
Molecular Structure Analysis
The molecular structure of “4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid” consists of a benzene ring substituted with a carboxylic acid group and a 3,5-dimethyl-1H-pyrazol-4-yl group . The InChI string representation of the molecule isInChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
. Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound’s rotatable bond count is 2 . Its exact mass and monoisotopic mass are both 216.089877630 g/mol . The topological polar surface area is 66 Ų . The heavy atom count is 16 .Scientific Research Applications
Antileishmanial Applications
Compounds like 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid have shown potential in treating infections caused by Leishmania strains. The synthesis, molecular modeling, cytotoxicity, and antileishmanial profile of a series of related benzenesulfonamides have been reported, indicating their effectiveness against this parasitic disease .
Antimalarial Applications
Pyrazole-bearing compounds are recognized for their pharmacological effects, including antimalarial activities. Molecular simulation studies have justified the potent in vitro activity of these compounds due to their fitting pattern in the active sites of target enzymes, leading to lower binding free energy and effective inhibition of Plasmodium species .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between compounds like 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid and biological targets. These studies help justify the biological activity of compounds by revealing binding interactions with active sites of enzymes such as dihydrofolate reductase and enoyl ACP reductase .
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level .
Biochemical Pathways
The compound’s effects on downstream pathways would depend on its specific targets .
Pharmacokinetics
These properties would influence the compound’s bioavailability, determining how much of the compound reaches its targets .
Result of Action
These effects would depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid. These factors could include temperature, pH, and the presence of other molecules .
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-9(2)14(13-8)11-5-3-10(4-6-11)12(15)16/h3-7H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNGKWBJIIXNBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351200 | |
Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | |
CAS RN |
81282-82-8 | |
Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.